molecular formula C12H17NOS B7500245 (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone

(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone

Cat. No. B7500245
M. Wt: 223.34 g/mol
InChI Key: SKFWWDNJAKAVIN-UHFFFAOYSA-N
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Description

(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone, also known as DMTP, is a chemical compound that belongs to the class of piperidinyl aryl ketones. This compound has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The exact mechanism of action of (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitter systems in the brain, including GABA, glutamate, and opioid receptors. (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has a range of biochemical and physiological effects. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has also been shown to exhibit analgesic activity by reducing pain perception in animal models of pain. Additionally, (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research. (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone also exhibits significant biological activity, making it a useful tool for investigating the mechanisms of various physiological processes. However, (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone. One area of interest is the development of novel drugs based on (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone for the treatment of various diseases, including epilepsy, chronic pain, and inflammation. Another area of interest is the use of (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone as a building block for the synthesis of new organic molecules with potential applications in material science. Additionally, further studies are needed to fully understand the mechanisms of action of (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone and its potential toxicity.

Synthesis Methods

(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone can be synthesized through a multi-step process that involves the reaction of 4,5-dimethyl-2-thiophenecarboxaldehyde with piperidine, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has been studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. It has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities in animal models. (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has also been investigated for its potential use as a building block in the synthesis of organic molecules and as a precursor for the preparation of functional materials.

properties

IUPAC Name

(4,5-dimethylthiophen-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-9-8-11(15-10(9)2)12(14)13-6-4-3-5-7-13/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFWWDNJAKAVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone

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